molecular formula C14H7ClN4O2S B2716093 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide CAS No. 865288-20-6

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide

Cat. No. B2716093
CAS RN: 865288-20-6
M. Wt: 330.75
InChI Key: PAVVBNSJPXSOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide, also known as CTB, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has also been shown to activate the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects:
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In neurobiology, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to modulate the activity of ion channels and receptors, which could lead to changes in neuronal excitability and synaptic transmission.

Advantages And Limitations For Lab Experiments

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has several advantages for lab experiments, such as its small size, stability, and ease of synthesis. N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has some limitations, such as its limited solubility in aqueous solutions and its potential off-target effects.

Future Directions

There are several future directions for N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide research, such as the development of new N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide derivatives with improved pharmacological properties, the investigation of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide's potential as a therapeutic agent for cancer and neurological disorders, and the elucidation of the molecular mechanisms underlying N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide's effects on ion channels and receptors. Additionally, the development of new methods for the synthesis and purification of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide could facilitate its use in various fields.

Synthesis Methods

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide can be synthesized using a multi-step process that involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and acetic anhydride. The resulting compound is then reacted with 4-cyanobenzoyl chloride and triethylamine to obtain N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide.

Scientific Research Applications

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been studied for its potential applications in various fields such as cancer research, neurobiology, and drug development. In cancer research, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to modulate the activity of ion channels and receptors, which could lead to the development of new therapies for neurological disorders. In drug development, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been used as a scaffold for the design of new compounds with improved pharmacological properties.

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN4O2S/c15-11-6-5-10(22-11)13-18-19-14(21-13)17-12(20)9-3-1-8(7-16)2-4-9/h1-6H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVVBNSJPXSOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide

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